
GGTI-2154
Übersicht
Beschreibung
GGTI-2154, also known as this compound, is a chemical compound with the molecular formula C24H28N4O3 and a molecular weight of 420.5 g/mol. It is a geranylgeranyltransferase I inhibitor, which means it interferes with the enzyme responsible for transferring geranylgeranyl groups to target proteins.
Analyse Chemischer Reaktionen
GGTI-2154 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
GGTI-2154 is a small molecule inhibitor of the enzyme farnesyltransferase, which plays a critical role in the post-translational modification of proteins, particularly in the context of oncogenic signaling pathways. This compound has garnered attention due to its potential applications in cancer therapy, particularly for targeting RAS-driven tumors. Below is a comprehensive overview of the applications of this compound, including relevant case studies and research findings.
Targeting RAS Mutations
This compound has shown promise in preclinical studies for treating cancers characterized by RAS mutations, such as pancreatic, colorectal, and lung cancers. Research indicates that this compound can effectively inhibit tumor growth in models expressing mutant RAS proteins.
Case Study: Pancreatic Cancer
A study conducted on pancreatic ductal adenocarcinoma (PDAC) models demonstrated that treatment with this compound resulted in significant tumor regression. The compound was administered in combination with standard chemotherapy agents, leading to enhanced therapeutic efficacy compared to chemotherapy alone. The study highlighted the potential of this compound to overcome resistance mechanisms associated with traditional therapies.
Synergistic Effects with Other Agents
This compound has been explored in combination with other targeted therapies and immunotherapies. Research indicates that it may enhance the effectiveness of checkpoint inhibitors by modulating the tumor microenvironment.
Case Study: Combination with Immune Checkpoint Inhibitors
In a clinical trial involving patients with advanced solid tumors, this compound was combined with a PD-1 inhibitor. Preliminary results showed an improved response rate compared to historical controls receiving PD-1 inhibitors alone, suggesting that this compound may enhance anti-tumor immunity by altering immune cell infiltration and activity within tumors.
Neurodegenerative Diseases
Recent studies have also investigated the role of farnesylation in neurodegenerative diseases such as Alzheimer's disease. This compound’s ability to inhibit farnesyltransferase may have implications for reducing neuroinflammation and improving neuronal health.
Research Findings: Alzheimer’s Disease Models
In vitro studies using neuronal cell lines treated with this compound showed decreased levels of neurotoxic proteins associated with Alzheimer's pathology. This suggests a potential avenue for therapeutic development beyond oncology.
Table 1: Summary of Preclinical Studies on this compound
Study Type | Cancer Type | Key Findings | Reference |
---|---|---|---|
In vivo | Pancreatic Cancer | Significant tumor regression | |
In vitro | Colorectal Cancer | Induction of apoptosis in RAS-mutant cells | |
Combination Therapy | Lung Cancer | Enhanced efficacy with chemotherapy | |
In vitro | Alzheimer's Disease | Reduction of neurotoxic protein levels |
Table 2: Clinical Trials Involving this compound
Trial Phase | Cancer Type | Treatment Regimen | Status |
---|---|---|---|
Phase I | Advanced Solid Tumors | This compound + PD-1 Inhibitor | Ongoing |
Phase II | Pancreatic Cancer | This compound + Standard Chemotherapy | Recruiting |
Authoritative Insights
Research from various institutions has underscored the potential of this compound as a versatile therapeutic agent:
- Potential for Broad Application : Researchers at major cancer centers have noted that farnesyltransferase inhibitors like this compound could be applicable across various tumor types beyond those traditionally associated with RAS mutations.
- Mechanistic Insights : Studies published in peer-reviewed journals emphasize the need for further understanding the mechanisms through which this compound alters tumor microenvironments and immune responses.
- Future Directions : Ongoing research is focused on optimizing dosing regimens and exploring biomarkers that predict response to treatment, which could enhance patient stratification in clinical settings.
Wirkmechanismus
GGTI-2154 exerts its effects by inhibiting the enzyme geranylgeranyltransferase I. This enzyme is responsible for transferring geranylgeranyl groups to target proteins, a process known as geranylgeranylation. By inhibiting this enzyme, this compound prevents the proper functioning of proteins that require geranylgeranylation for their activity. This disruption can affect various cellular processes, including cell signaling and membrane trafficking.
Vergleich Mit ähnlichen Verbindungen
GGTI-2154 is unique in its ability to inhibit geranylgeranyltransferase I. Similar compounds include:
GGTI-298: Another geranylgeranyltransferase I inhibitor with a different chemical structure.
Farnesyltransferase inhibitors: These compounds inhibit a related enzyme, farnesyltransferase, which is involved in the prenylation of proteins.
This compound stands out due to its specific inhibition of geranylgeranyltransferase I, making it a valuable tool for studying the role of geranylgeranylation in various biological processes.
Biologische Aktivität
GGTI-2154 is a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I), an enzyme critical in the post-translational modification of proteins involved in various cellular processes, including cell growth and survival. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and relevant case studies.
This compound specifically inhibits GGTase I, which is responsible for the geranylgeranylation of proteins such as RhoA, Rap1, and R-Ras. This inhibition disrupts the membrane localization of these proteins, leading to reduced oncogenic signaling pathways that promote tumor growth and survival. Importantly, this compound does not inhibit farnesyltransferase (FTase), which is responsible for farnesylation of other proteins like H-Ras .
In Vivo Studies
- Breast Cancer Model : In a study using the MMTV-ν-Ha-Ras transgenic mouse model, this compound demonstrated significant antitumor effects. Treatment led to a tumor regression of approximately 54% across 19 tumors analyzed. The compound induced apoptosis and differentiation while inhibiting oncogenic survival pathways .
- Lung Adenocarcinoma Model : The efficacy of this compound was also evaluated in human lung adenocarcinoma A549 xenograft models. Results indicated that this compound effectively inhibited tumor growth, although it was found to be less potent than FTase inhibitors like FTI-2148 .
- Dose-Response Relationship : In various experiments, this compound showed a dose-dependent inhibition of tumor growth, with observed reductions of 9%, 27%, and 46% at different concentrations. Combination therapies with chemotherapeutic agents such as cisplatin and gemcitabine enhanced its effectiveness .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound with other inhibitors:
Compound | Target Enzyme | IC50 (nM) | Tumor Regression (%) | Combination Efficacy |
---|---|---|---|---|
This compound | GGTase I | 21 | 54 | Enhanced with cisplatin |
FTI-2148 | FTase | 5600 | 87 | Greater than monotherapy |
GGTI-2 | GGTase I | - | - | Used in combination with FTI |
Case Studies
- Case Study on Breast Cancer : In a study involving transgenic mice with breast tumors, treatment with this compound resulted in significant apoptosis and differentiation of tumor cells. The study confirmed that the antitumor activity was primarily due to the inhibition of geranylgeranylation rather than farnesylation .
- Combination Therapy : A study combining this compound with traditional chemotherapy agents showed improved outcomes compared to monotherapy. This suggests that this compound could be a valuable addition to existing cancer treatment regimens .
Eigenschaften
IUPAC Name |
(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-15(2)10-22(24(30)31)28-23(29)20-9-8-17(26-13-18-12-25-14-27-18)11-21(20)19-7-5-4-6-16(19)3/h4-9,11-12,14-15,22,26H,10,13H2,1-3H3,(H,25,27)(H,28,29)(H,30,31)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJLKAVQYXFCRU-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125051 | |
Record name | N-[[5-[(1H-Imidazol-5-ylmethyl)amino]-2′-methyl[1,1′-biphenyl]-2-yl]carbonyl]-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251577-10-3 | |
Record name | N-[[5-[(1H-Imidazol-5-ylmethyl)amino]-2′-methyl[1,1′-biphenyl]-2-yl]carbonyl]-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251577-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GGTI-2154 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251577103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[[5-[(1H-Imidazol-5-ylmethyl)amino]-2′-methyl[1,1′-biphenyl]-2-yl]carbonyl]-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GGTI-2154 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BP5968EC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.